6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)
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Overview
Description
6,6-Dimethoxy-2-azaspiro[33]heptane;hemi(oxalic acid) is a chemical compound with the molecular formula C8H15NO2 It is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a seven-membered ring with two methoxy groups attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
Industrial production of 6,6-Dimethoxy-2-azaspiro[3.3]heptane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
6,6-Dimethoxy-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure with an oxygen atom instead of a methoxy group.
6,6-Dimethoxy-2-azaspiro[3.3]heptane: The parent compound without the oxalic acid component.
Uniqueness
6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) is unique due to its specific spirocyclic structure and the presence of both methoxy groups and oxalic acid. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C18H32N2O8 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6,6-dimethoxy-2-azaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/2C8H15NO2.C2H2O4/c2*1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h2*9H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
INDGZZQAIOHNDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)CNC2)OC.COC1(CC2(C1)CNC2)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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